n-(1-(2-Aminoethyl)piperidin-4-yl)ethanesulfonamide
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Overview
Description
n-(1-(2-Aminoethyl)piperidin-4-yl)ethanesulfonamide is a compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and their role as synthetic medicinal blocks .
Preparation Methods
The synthesis of n-(1-(2-Aminoethyl)piperidin-4-yl)ethanesulfonamide involves multiple steps. Industrial production methods often involve bulk custom synthesis and procurement, ensuring the compound is available for various applications .
Chemical Reactions Analysis
n-(1-(2-Aminoethyl)piperidin-4-yl)ethanesulfonamide undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the aminoethyl group.
Cyclization: The piperidine ring can participate in cyclization reactions to form more complex structures.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: It serves as a ligand in biochemical studies and can be used to study receptor-ligand interactions.
Medicine: Piperidine derivatives, including this compound, are explored for their potential therapeutic properties, such as anticancer, antiviral, and antimicrobial activities.
Industry: It is used in the production of pharmaceuticals and as a reagent in various chemical processes
Mechanism of Action
The mechanism of action of n-(1-(2-Aminoethyl)piperidin-4-yl)ethanesulfonamide involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, influencing biological processes such as signal transduction and metabolic regulation .
Comparison with Similar Compounds
n-(1-(2-Aminoethyl)piperidin-4-yl)ethanesulfonamide can be compared with other piperidine derivatives:
Piperine: Found in black pepper, known for its antioxidant and anti-inflammatory properties.
Evodiamine: Exhibits anticancer and anti-inflammatory effects.
Matrine: Known for its antiviral and anticancer activities.
Berberine: Used for its antimicrobial and antidiabetic properties.
Tetrandine: Exhibits antiproliferative effects on cancer cells.
Each of these compounds shares the piperidine ring structure but differs in their functional groups and biological activities, highlighting the uniqueness of this compound in its specific applications and effects.
Properties
Molecular Formula |
C9H21N3O2S |
---|---|
Molecular Weight |
235.35 g/mol |
IUPAC Name |
N-[1-(2-aminoethyl)piperidin-4-yl]ethanesulfonamide |
InChI |
InChI=1S/C9H21N3O2S/c1-2-15(13,14)11-9-3-6-12(7-4-9)8-5-10/h9,11H,2-8,10H2,1H3 |
InChI Key |
RDDLAYOENROSBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)NC1CCN(CC1)CCN |
Origin of Product |
United States |
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